molecular formula C11H16ClNO B13248542 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol

3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13248542
M. Wt: 213.70 g/mol
InChI Key: YCKAWEOEKPJMOP-UHFFFAOYSA-N
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Description

3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a chlorinated aromatic ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-chlorophenylethylamine with an appropriate propanol derivative. One common method includes the reductive amination of 2-chlorophenylacetone with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and optimized reaction conditions, such as temperature and pressure control, are often employed to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-{[1-(2-Chlorophenyl)ethyl]amino}propanone.

    Reduction: Formation of 3-{[1-(2-Chlorophenyl)ethyl]amino}propane.

    Substitution: Formation of derivatives with various substituents on the aromatic ring.

Scientific Research Applications

3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol: Similar structure but with a fluorine atom instead of chlorine.

    3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-[1-(2-chlorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H16ClNO/c1-9(13-7-4-8-14)10-5-2-3-6-11(10)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3

InChI Key

YCKAWEOEKPJMOP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)NCCCO

Origin of Product

United States

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